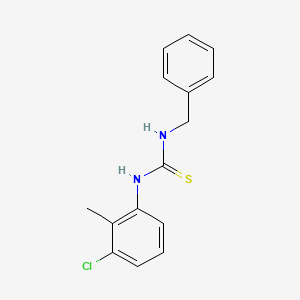
1-Benzyl-3-(3-chloro-2-methylphenyl)thiourea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Benzyl-3-(3-chloro-2-methylphenyl)thiourea is an organic compound with the molecular formula C₁₅H₁₅ClN₂S. It belongs to the class of thioureas, which are known for their diverse biological activities and applications in various fields such as pharmaceuticals, agriculture, and material sciences .
Vorbereitungsmethoden
The synthesis of 1-Benzyl-3-(3-chloro-2-methylphenyl)thiourea typically involves the reaction of benzyl isothiocyanate with 3-chloro-2-methylaniline. The reaction is carried out in an appropriate solvent, such as ethanol or methanol, under reflux conditions. The product is then purified by recrystallization .
Analyse Chemischer Reaktionen
1-Benzyl-3-(3-chloro-2-methylphenyl)thiourea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the thiourea group can be achieved using reducing agents such as lithium aluminum hydride.
Wissenschaftliche Forschungsanwendungen
1-Benzyl-3-(3-chloro-2-methylphenyl)thiourea has been extensively studied for its potential as a urease inhibitor. Urease is an enzyme that catalyzes the hydrolysis of urea into ammonia and carbon dioxide, and its inhibition is crucial in treating diseases such as peptic ulcers and kidney stones. This compound has shown potent inhibitory activity against urease, making it a promising candidate for pharmaceutical applications .
Additionally, thiourea derivatives, including this compound, have been explored for their antimicrobial, antiviral, and anticancer properties. They are also used in the development of corrosion inhibitors, ion sensors, and molecular electronics .
Wirkmechanismus
The mechanism of action of 1-Benzyl-3-(3-chloro-2-methylphenyl)thiourea as a urease inhibitor involves the binding of the compound to the active site of the enzyme. This binding prevents the enzyme from catalyzing the hydrolysis of urea, thereby reducing the production of ammonia and carbon dioxide. The presence of the chloro and methyl groups enhances the binding affinity and inhibitory potential of the compound .
Vergleich Mit ähnlichen Verbindungen
1-Benzyl-3-(3-chloro-2-methylphenyl)thiourea can be compared with other thiourea derivatives such as:
- 1-Benzyl-3-(2-methylphenyl)thiourea
- 1-Benzyl-3-(4-chlorophenyl)thiourea
- 1-Benzyl-3-(3,4-dichlorophenyl)thiourea
These compounds share similar structural features but differ in their substituents, which can significantly impact their biological activities and applications. For instance, the presence of additional chloro groups can enhance the compound’s inhibitory activity against urease .
Eigenschaften
IUPAC Name |
1-benzyl-3-(3-chloro-2-methylphenyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2S/c1-11-13(16)8-5-9-14(11)18-15(19)17-10-12-6-3-2-4-7-12/h2-9H,10H2,1H3,(H2,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCCGUOMFCZOTEY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=S)NCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
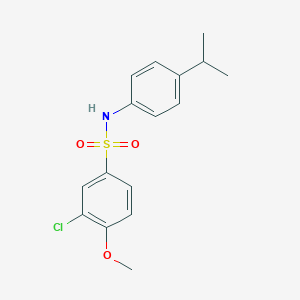
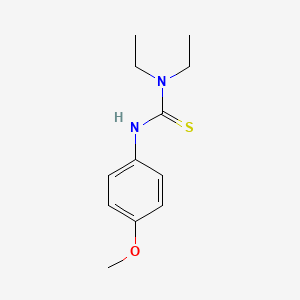
![5-ETHYL-4-METHYL-6-[3-(METHYLSULFANYL)-1H-1,2-DIAZIREN-1-YL]-2-PYRIMIDINAMINE](/img/structure/B5826967.png)
![1-[(2,4-Difluorophenyl)methyl]-4-(4-methylphenyl)piperazine](/img/structure/B5826974.png)
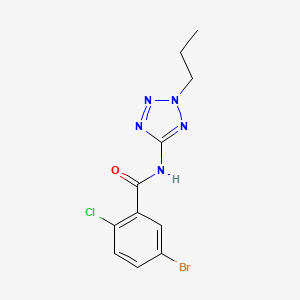
![2-ethyl-N'-[(3E)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]quinoline-4-carbohydrazide](/img/structure/B5826988.png)
![3-phenyl-N-[4-(piperidin-1-ylcarbonyl)phenyl]propanamide](/img/structure/B5826991.png)
![1-[(2,4-dimethylphenoxy)acetyl]piperidine](/img/structure/B5826996.png)
![ethyl 1-[(2E)-3-(3-nitrophenyl)prop-2-enoyl]piperidine-4-carboxylate](/img/structure/B5827017.png)
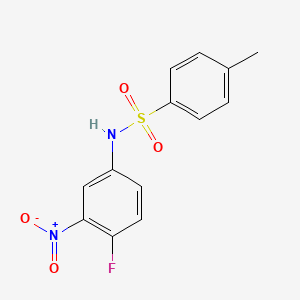
![N-allyl-N'-(3-chlorophenyl)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]urea](/img/structure/B5827035.png)

![5-[2-(1-Cyclohexenyl)ethyl]-1,3,5-triazinane-2-thione](/img/structure/B5827047.png)
![1-(4-chlorophenyl)-4-[(2-nitrophenyl)methyl]piperazine](/img/structure/B5827053.png)
